2-Amino-6-bromopyridin-4-ol
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Overview
Description
2-Amino-6-bromopyridin-4-ol: is an organic compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a bromine atom at the sixth position, and a hydroxyl group at the fourth position on the pyridine ring
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various bioactive molecules , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
It’s known to be a key intermediate in the synthesis of various compounds , indicating that its mode of action might be related to its reactivity and ability to form complex structures.
Biochemical Analysis
Biochemical Properties
It is known that brominated pyridines can interact with various enzymes and proteins
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromopyridin-4-ol can be achieved through several methods. One common approach involves the bromination of 2-Amino-4-hydroxypyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromopyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Compounds with a carbonyl group replacing the hydroxyl group.
Reduction: Compounds with the bromine atom reduced to a hydrogen atom.
Scientific Research Applications
2-Amino-6-bromopyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and dyes, enhancing the performance and stability of these products.
Comparison with Similar Compounds
- 2-Amino-4-bromopyridine
- 2-Amino-5-bromopyridine
- 2-Amino-6-chloropyridine
- 2-Amino-6-iodopyridine
Comparison: 2-Amino-6-bromopyridin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The bromine atom at the sixth position also influences the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-amino-6-bromo-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHUZSKIVLGJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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